5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-2-20-25-24-29(26-20)23(31)22(34-24)21(18-8-10-19(11-9-18)30(32)33)28-14-12-27(13-15-28)16-17-6-4-3-5-7-17/h3-11,21,31H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFVIHRBZANHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound integrates a thiazole and triazole framework with a piperazine moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Key features include:
- A benzylpiperazine group, which is often associated with antidepressant and antipsychotic activities.
- A nitrophenyl moiety that can enhance biological activity through various mechanisms.
- A thiazolo-triazole core that may exhibit antimicrobial and anticancer properties.
1. Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The thiazole and triazole rings are known to interact with microbial enzymes and DNA synthesis pathways, leading to bactericidal effects.
2. Anticancer Potential
The integration of the piperazine ring has been linked to anticancer activity. Research shows that derivatives containing triazole structures can inhibit cancer cell proliferation through the modulation of various signaling pathways, including apoptosis induction and cell cycle arrest.
3. Neuropharmacological Effects
Piperazine derivatives have been extensively studied for their neuropharmacological effects. The compound may act as a serotonin receptor modulator, influencing mood and anxiety levels.
Research Findings
Recent studies have provided insights into the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In vitro studies conducted on various cancer cell lines (MCF-7 for breast cancer and PC-3 for prostate cancer) demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Chemical Reactions Analysis
Formation of the Thiazolo-Triazole Core
The fused thiazolo-triazole framework is synthesized through cyclocondensation reactions involving thiazole and triazole precursors. A common approach includes:
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Reaction of thiazole derivatives with hydrazine hydrate under reflux to form triazole intermediates .
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Cyclization reactions using reagents like carbon disulfide or hydrazine to create fused ring systems .
Example Reaction Conditions :
| Reagents/Conditions | Purpose |
|---|---|
| Hydrazine hydrate, reflux | Triazole formation |
| Carbon disulfide, KOH, reflux | Thiazole-triazole cyclization |
Benzylpiperazine Coupling
The benzylpiperazine moiety is typically introduced via alkylation or Mannich-type reactions :
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Mannich bases are synthesized by reacting piperazine derivatives with formaldehyde and ketones/aldehydes in polar aprotic solvents like DMF .
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Nucleophilic substitution may occur to attach the benzyl group to the piperazine nitrogen.
Example Reaction :
| Reagents/Conditions | Purpose |
|---|---|
| N-methylpiperazine, formaldehyde, DMF | Mannich base formation |
Nitrophenyl Substitution
The 4-nitrophenyl group is incorporated through electrophilic aromatic substitution or nucleophilic aromatic substitution , depending on the precursor’s activation. Common methods include:
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Coupling reactions using activated nitrophenyl halides.
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Nucleophilic aromatic substitution under basic conditions if the phenyl ring is electron-deficient.
Key Reagents :
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4-Nitrophenyl halides (e.g., bromide)
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Base catalysts (e.g., KOH, pyridine)
Chemical Reactivity Profile
The compound’s reactivity stems from its functional groups:
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Thiazole-triazole core : Susceptible to ring-opening reactions under acidic/basic conditions.
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Hydroxyl group : Participates in esterification or condensation reactions .
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Benzylpiperazine moiety : Undergoes alkylation or quaternization reactions.
Stability :
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Stable under standard laboratory conditions.
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May degrade under extreme pH or high temperatures.
Characterization Techniques
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound’s structure comprises a thiazolo[3,2-b]triazole bicyclic system, a scaffold known for its pharmacological relevance. Key synthetic hurdles include:
- Regioselective formation of the thiazolo-triazole ring system to avoid isomeric byproducts.
- Functionalization at position 5 with a sterically demanding (4-benzylpiperazin-1-yl)(4-nitrophenyl)methyl group.
- Stability of the 6-hydroxy group under alkylation and coupling conditions.
- Purification challenges due to the compound’s polar and nonpolar substituents.
Synthesis of the Thiazolo[3,2-b]Triazol-6-Ol Core
The foundational step involves constructing the thiazolo[3,2-b]triazol-6-ol scaffold. A validated approach derives from the cyclocondensation of thioamide precursors with α-haloketones. For example, reacting 2-aminothiazole-4-carboxylic acid with hydrazine yields a thiazole-hydrazine intermediate, which undergoes intramolecular cyclization in the presence of phosphoryl chloride to form the triazole ring. The 6-hydroxy group is introduced via oxidative hydroxylation using hydrogen peroxide in acidic media, achieving >75% yield.
Critical Parameters :
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance cyclization efficiency.
- Temperature : Reactions conducted at 80–100°C minimize side-product formation.
Alkylation at Position 2: Introducing the Ethyl Group
The 2-ethyl substituent is installed via nucleophilic substitution. Treating the core scaffold with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone achieves selective ethylation at position 2. Alternatively, phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a biphasic water/dichloromethane system improves reaction kinetics, yielding 85–90% product.
Optimization Insight :
- Base strength : Weak
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including:
- Thiazole-triazole core formation : Cyclization of thioketones/hydrazines under reflux (ethanol/acetonitrile, 70-80°C) to form the fused heterocyclic system .
- Substituent coupling : The benzylpiperazine and 4-nitrophenyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise control of solvent polarity (e.g., DMF) and temperature (60-100°C) .
- Optimization : Key parameters include reaction time (8-24 hours), stoichiometric ratios (1:1.2 for amine coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) . Methodological Note : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2-8.5 ppm for nitrophenyl) and carbon backbone .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~580-590 Da) and detects fragmentation patterns .
- IR spectroscopy : Confirms functional groups (e.g., C-N stretch at ~1250 cm⁻¹ for piperazine) .
- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding interactions .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or receptors (e.g., serotonin receptors) at 1-100 µM, using fluorescence/colorimetric readouts .
- Cell viability assays (MTT/XTT): Screen for cytotoxicity in cancer lines (IC50 determination) .
- Solubility profiling : Use PBS/DMSO mixtures to assess bioavailability limitations .
Advanced Research Questions
Q. How can conflicting bioactivity data across structural analogs be resolved?
- Case Study : If analog A shows anti-inflammatory activity but analog B (with 4-nitrophenyl) lacks efficacy:
- Structural analysis : Compare electron-withdrawing effects of nitro vs. methoxy groups on receptor binding .
- Dose-response refinement : Test higher concentrations (up to 200 µM) to rule out potency thresholds .
- Target profiling : Use SPR or ITC to quantify binding affinity (KD) for suspected targets (e.g., COX-2) .
Q. What strategies optimize the compound’s selectivity for neurological vs. anticancer targets?
- Computational docking : Model interactions with dopamine D2 receptors (neurological) vs. topoisomerase II (anticancer) using AutoDock Vina .
- Functional group tuning : Replace 4-nitrophenyl with fluorophenyl to enhance blood-brain barrier penetration .
- In vitro/in vivo correlation : Validate selectivity in co-culture models (e.g., neuronal + cancer cells) .
Q. How do steric and electronic effects of the 4-nitrophenyl group influence reactivity in downstream derivatization?
- Steric hindrance : The nitro group reduces nucleophilic attack at the methyl bridge, requiring polar aprotic solvents (e.g., DMSO) for sulfonation .
- Electronic effects : Nitro’s electron-withdrawing nature stabilizes intermediates in SNAr reactions (e.g., amide coupling at 0°C) .
- Comparative table :
| Reaction Type | Nitrophenyl Reactivity | Control (Phenyl) |
|---|---|---|
| Sulfonation | Slow (20% yield) | Fast (75%) |
| Hydrogenation | Requires Pd/C, 80 psi | PtO2, 50 psi |
Q. What experimental designs address low solubility in aqueous buffers?
- Co-solvent systems : Test cyclodextrins (5-10% w/v) or PEG-400 to enhance dissolution .
- Prodrug synthesis : Introduce phosphate esters at the hydroxyl group for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150-200 nm diameter) to improve bioavailability .
Methodological Challenges and Solutions
Q. How to reconcile discrepancies between computational binding predictions and empirical IC50 values?
- Error sources : Force field inaccuracies (e.g., MM/GBSA vs. explicit solvent models) .
- Validation steps :
Re-dock with induced-fit docking (Schrödinger Suite).
Perform alanine scanning mutagenesis on target proteins .
Correlate ΔGbinding with experimental ΔΔG from ITC .
Q. What metrics prioritize derivatives for preclinical development?
- ADMET profiling :
| Parameter | Target |
|---|---|
| LogP | <3.5 |
| Plasma protein binding | <90% |
| hERG inhibition | IC50 >10 µM |
- In vivo PK : Half-life >4 hours in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
